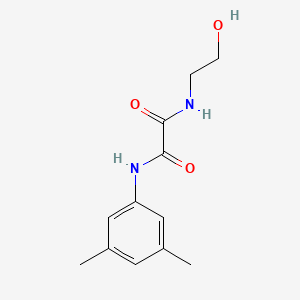![molecular formula C26H31N5O4S B2377734 5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-86-3](/img/structure/B2377734.png)
5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and has been studied for its potential antimicrobial activity . The compound also contains a triazole ring, which is a common motif in medicinal chemistry due to its ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the triazole ring is known to participate in click reactions, which are widely used in chemical synthesis . The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings and a piperazine moiety suggests that the compound is likely to be relatively non-polar .Scientific Research Applications
Synthesis and Chemical Characteristics
The compound "5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is related to a broad class of compounds featuring 1,2,4-triazole derivatives. These compounds are often synthesized through reactions involving primary amines, ester ethoxycarbonylhydrazones, and various other chemical entities. These reactions result in a variety of derivatives, which are then tested for different biological activities (Bektaş et al., 2007).
Antimicrobial Properties
1,2,4-Triazole derivatives have been explored for their antimicrobial properties. The synthesized compounds often undergo screening against various microorganisms to assess their antimicrobial efficacy. In several studies, these compounds have shown good to moderate activities against test microorganisms (Bektaş et al., 2007), (Taha, 2008). The variation in the antimicrobial activity is often due to the differences in the chemical structure and substituent groups present in the synthesized compounds.
Biological Activity
The biological activity of 1,2,4-triazole derivatives extends beyond antimicrobial properties. These compounds are often subjected to biological evaluation to determine their potential as antifungal, antibacterial, and even antitumor agents. Some of the synthesized derivatives have shown promising results in preliminary assays, although the effectiveness can vary based on the specific structure and substituent groups of the compound (Said et al., 2004), (El Bialy et al., 2011).
Potential as Inotropic Agents
Some derivatives, closely related to the mentioned compound, have been evaluated for their positive inotropic activity, which involves the strength of muscle contraction. In particular, studies on isolated rabbit heart preparations have indicated that certain derivatives exhibit better in vitro activity compared to existing drugs, highlighting their potential therapeutic benefits (Wu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with a4-benzylpiperazin-1-yl and 3,4,5-trimethoxyphenyl moiety have shown significant antimicrobial activity . These compounds have been found to interact with the oxidoreductase proteins in various organisms .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that this compound may interact with its targets (such as oxidoreductase proteins) and induce changes that lead to its antimicrobial activity .
Biochemical Pathways
Given its potential interaction with oxidoreductase proteins, it may influence pathways involving oxidation-reduction reactions .
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have similar effects.
Action Environment
This compound represents an interesting area for future research given the antimicrobial activity of structurally similar compounds .
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Benzylpiperazine derivatives have been associated with a range of biological activities, which could potentially lead to side effects . Proper safety precautions should be taken when handling and storing the compound.
Future Directions
Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and toxicity, and potentially modifying its structure to improve its activity .
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4S/c1-17-27-26-31(28-17)25(32)24(36-26)22(19-14-20(33-2)23(35-4)21(15-19)34-3)30-12-10-29(11-13-30)16-18-8-6-5-7-9-18/h5-9,14-15,22,32H,10-13,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSCSYRFGKBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
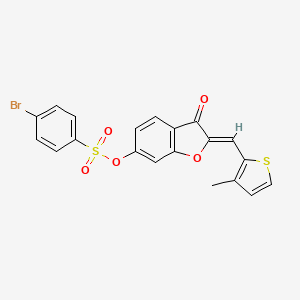
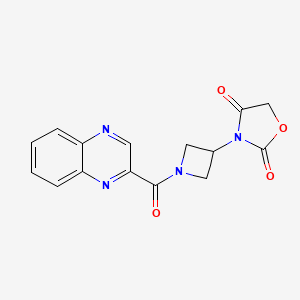

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)
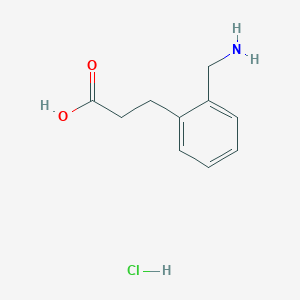
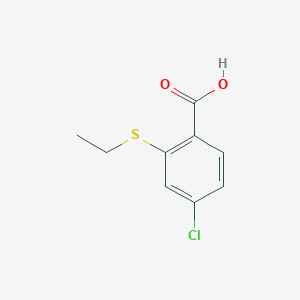
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
